CPUY192018
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Overview
Description
CPUY192018 is a potent small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction. The Keap1-Nrf2-ARE pathway regulates the transcription of various genes encoding detoxification enzymes, antioxidant proteins, and anti-inflammatory proteins, playing a crucial role in cellular defense against oxidative stress .
Preparation Methods
The preparation of CPUY192018 involves medicinal chemistry methods aimed at optimizing solubility and physicochemical properties. The synthetic route includes the use of specific reagents and conditions to achieve the desired molecular structure. Industrial production methods focus on scaling up the synthesis while maintaining the compound’s efficacy and purity .
Chemical Reactions Analysis
CPUY192018 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, using reagents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
CPUY192018 has several scientific research applications, including:
Chemistry: Used as a tool to study the Keap1-Nrf2 protein-protein interaction and its role in oxidative stress.
Industry: Potential applications in developing new drugs targeting oxidative stress-related diseases.
Mechanism of Action
CPUY192018 exerts its effects by inhibiting the Keap1-Nrf2 protein-protein interaction. This inhibition leads to the activation of the Nrf2 pathway, which enhances the transcription of antioxidant and detoxification genes. The molecular targets include the Keap1 protein and the Nrf2 transcription factor, which play a pivotal role in cellular defense mechanisms .
Comparison with Similar Compounds
CPUY192018 is compared with other Keap1-Nrf2 protein-protein interaction inhibitors. Similar compounds include:
Hemidescine: Another Keap1 inhibitor with similar cytoprotective effects.
NQO1: A compound that induces Nrf2-dependent gene expression. This compound is unique due to its potent inhibition of the Keap1-Nrf2 interaction and its efficacy in various experimental models
Properties
Molecular Formula |
C28H26N2O10S2 |
---|---|
Molecular Weight |
614.6 g/mol |
IUPAC Name |
2-[[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]-(4-methoxyphenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C28H26N2O10S2/c1-39-19-7-11-21(12-8-19)41(35,36)29(17-27(31)32)25-15-16-26(24-6-4-3-5-23(24)25)30(18-28(33)34)42(37,38)22-13-9-20(40-2)10-14-22/h3-16H,17-18H2,1-2H3,(H,31,32)(H,33,34) |
InChI Key |
KWSIQJUNYMMCTB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)N(CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)N(CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CPUY192018 Disodium; CPUY192018-disodium; CPUY192018disodium; CPUY192018 Na2; CPUY192018; CPUY-192018; CPUY 192018 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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